Methyltetrazine-PEG8-PFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

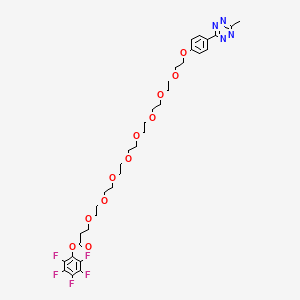

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43F5N4O11/c1-24-40-42-34(43-41-24)25-2-4-26(5-3-25)53-23-22-52-21-20-51-19-18-50-17-16-49-15-14-48-13-12-47-11-10-46-9-8-45-7-6-27(44)54-33-31(38)29(36)28(35)30(37)32(33)39/h2-5H,6-23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVQAJYVXWMUAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43F5N4O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyltetrazine-PEG8-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-PFP ester is a sophisticated heterobifunctional crosslinker meticulously engineered for advanced bioconjugation applications.[1] This reagent seamlessly integrates three key components: a highly reactive methyltetrazine moiety for bioorthogonal "click chemistry," a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and an amine-reactive pentafluorophenyl (PFP) ester.[1][2] This unique combination of functionalities makes it an invaluable tool in the development of cutting-edge therapeutics and diagnostics, most notably in the construction of antibody-drug conjugates (ADCs).[1][3]

The PFP ester allows for the efficient and stable covalent attachment to primary and secondary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, forming a robust amide bond.[4][] The PEG8 spacer enhances solubility in aqueous media, mitigates steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.[6] The methyltetrazine group enables an exceptionally fast and selective bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule, a cornerstone of modern click chemistry.[1][7] This dual reactivity provides researchers with precise control over the assembly of complex biomolecular architectures.[1]

Physicochemical and Reactive Properties

The performance of this compound in bioconjugation is underpinned by its distinct physicochemical and reactive characteristics. The following tables summarize key quantitative data for the linker and its reactive components.

| Property | Value | Source(s) |

| Chemical Formula | C34H43F5N4O11 | [8] |

| Molecular Weight | 778.7 g/mol | [8] |

| CAS Number | 2353409-49-9 | [8] |

| Purity | >95% - 98% | [8] |

| Solubility | Soluble in DMSO, DMF, CH2Cl2 | [8] |

| Storage Conditions | -20°C, protected from light and moisture | [1][8] |

| PEG8 Spacer Arm Length | ~29.8 Å | |

| Number of PEG Units | 8 |

Table 1: Physicochemical Properties of this compound.

| Parameter | Value/Condition | Source(s) |

| PFP Ester Reaction Target | Primary and secondary amines | [4][] |

| Optimal pH for PFP Ester-Amine Reaction | 7.2 - 8.5 | [2] |

| Methyltetrazine Reaction Partner | trans-cyclooctene (TCO) | [1][7] |

| Methyltetrazine-TCO Reaction Type | Inverse electron-demand Diels-Alder (IEDDA) cycloaddition | [7] |

| Second-Order Rate Constant (Methyltetrazine-TCO) | Up to 1 x 10^6 M⁻¹s⁻¹ | [7] |

| PFP Ester Stability | More resistant to hydrolysis than NHS esters | [2][] |

Table 2: Reactive Properties and Conditions.

Reaction Mechanism and Experimental Workflow

The utility of this compound lies in its capacity to facilitate a two-step, controlled conjugation process.

Step 1: Amine Modification

The first step involves the reaction of the PFP ester with a primary or secondary amine on a biomolecule (e.g., an antibody). This reaction forms a stable amide bond, tethering the methyltetrazine-PEG8 moiety to the biomolecule.

Step 2: Bioorthogonal Ligation

The second step is the bioorthogonal "click" reaction. The methyltetrazine-functionalized biomolecule is reacted with a second molecule that has been modified to contain a trans-cyclooctene (TCO) group. This IEDDA reaction is extremely fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst.[7]

A general workflow for the creation of an antibody-drug conjugate (ADC) using this linker is depicted below. This process involves initial antibody preparation, conjugation with the linker, purification, and subsequent ligation with the TCO-modified payload.

Experimental Protocol: Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a general framework for the conjugation of a cytotoxic drug to an antibody using this compound. Optimization may be required for specific antibodies and payloads.

Materials and Reagents:

-

Antibody of interest (e.g., Trastuzumab)

-

This compound

-

TCO-modified cytotoxic drug

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-Exclusion Chromatography (SEC) column (e.g., desalting column)

-

Dialysis cassette

Procedure:

Part 1: Antibody Modification with Methyltetrazine-PEG8

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), perform a buffer exchange into the Reaction Buffer.

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

Linker Solution Preparation:

-

Important: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody precipitation.

-

Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted PFP ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and byproducts using an SEC desalting column, eluting with the desired storage buffer (e.g., PBS, pH 7.4).

-

Determine the concentration and degree of labeling (DOL) of the purified methyltetrazine-modified antibody.

-

Part 2: Ligation of TCO-Drug to Modified Antibody

-

Reactant Preparation:

-

Ensure the purified methyltetrazine-labeled antibody is at a known concentration in an appropriate buffer (e.g., PBS, pH 7.4).

-

Dissolve the TCO-modified drug in a compatible solvent (e.g., DMSO, water) to a known concentration.

-

-

Ligation Reaction:

-

Add a 1.5 to 5-fold molar excess of the TCO-modified drug to the methyltetrazine-labeled antibody solution.

-

The reaction is typically complete in under 30 minutes at room temperature. For very dilute solutions, the reaction time can be extended to 1-2 hours.

-

-

Final Purification:

-

If necessary, remove the excess TCO-modified drug by SEC or dialysis.

-

-

Analysis:

-

Analyze the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR) using appropriate analytical techniques (e.g., HPLC, mass spectrometry).

-

Application in Targeted Cancer Therapy: HER2 Signaling Pathway

A prominent application of this compound is in the development of ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2).[9] Overexpression of HER2 is a key driver in several cancers, including breast and gastric cancers.[7] HER2 activation, through homodimerization or heterodimerization with other HER family members, triggers downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MAPK pathways, which promote cell proliferation, survival, and migration.[2][4][6]

An ADC constructed with a HER2-targeting antibody (like Trastuzumab), a potent cytotoxic payload, and the Methyltetrazine-PEG8 linker can selectively deliver the payload to HER2-overexpressing cancer cells. The antibody binds to HER2, and the ADC-receptor complex is internalized. Inside the cell, the payload is released, leading to targeted cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pretargeted Alpha Therapy of Disseminated Cancer Combining Click Chemistry and Astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural biology of HER2/ERBB2 dimerization: mechanistic insights and differential roles in healthy versus cancerous cells [explorationpub.com]

- 9. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methyltetrazine-PEG8-PFP ester chemical structure and properties

An In-depth Technical Guide to Methyltetrazine-PEG8-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and drug development.[1] Its unique architecture, combining a highly reactive methyltetrazine moiety with an amine-reactive pentafluorophenyl (PFP) ester, bridged by a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers remarkable versatility.[1] This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with detailed experimental protocols and visual diagrams to facilitate its use in research and development.

The molecule's design allows for a two-step conjugation strategy. The PFP ester facilitates the efficient labeling of biomolecules containing primary amines, such as proteins and peptides, through the formation of stable amide bonds.[2] Subsequently, the methyltetrazine group can undergo an exceptionally fast and specific bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) derivative.[3] This "click chemistry" reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is notable for its high speed and specificity in complex biological environments.[4][5] The PEG8 spacer enhances aqueous solubility and provides a flexible linkage, which can help to reduce steric hindrance during conjugation.[1][6]

Chemical Structure and Properties

The core structure of this compound consists of three key components: the methyltetrazine ring for bioorthogonal ligation, the PFP ester for amine coupling, and the PEG8 chain for improved solubility and spacing.

Caption: Key components of the this compound molecule.

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 2353409-49-9 | [7][8] |

| Molecular Formula | C₃₄H₄₃F₅N₄O₁₁ | [7][8] |

| Molecular Weight | 778.7 g/mol | [7][8] |

| Purity | Typically ≥95% | [1] |

| Appearance | Solid | [8] |

| Solubility | Soluble in DMSO, DMF, DCM | [7] |

| Storage Conditions | -20°C, stored with desiccant | [7][9] |

Core Reactivity and Applications

The dual functionality of this compound makes it a powerful tool for creating complex bioconjugates.[1]

Amine-Reactive PFP Ester

The pentafluorophenyl ester is an amine-reactive functional group that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[10] PFP esters are known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, which can lead to higher reaction efficiencies, particularly in aqueous solutions.[2][9] The optimal pH for this reaction is typically between 7.2 and 9.0.[2][11]

Caption: Reaction of the PFP ester with a primary amine.

Bioorthogonal Methyltetrazine Group

The methyltetrazine moiety is central to the "click chemistry" functionality of this linker. It undergoes an inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes, most notably trans-cyclooctene (TCO).[4] This reaction is characterized by its extraordinary speed and high specificity, proceeding rapidly even at low concentrations in complex biological media without the need for a catalyst.[3][12] The only byproduct of this ligation is nitrogen gas.[12]

Caption: The Tetrazine-TCO inverse-electron-demand Diels-Alder (IEDDA) ligation pathway.

Reaction Kinetics Comparison

The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known.[5] This kinetic advantage is crucial for applications requiring rapid conjugation at low reactant concentrations, such as in vivo imaging.[3][4]

| Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility |

| Tetrazine-TCO Ligation | Up to 10⁷ | Excellent (copper-free) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Excellent (copper-free) |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ | Limited in vivo due to copper cytotoxicity |

Applications

The unique properties of this compound make it suitable for a wide range of applications in life sciences:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[1]

-

PROTAC Development: It serves as a versatile linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins.[13][14]

-

Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then quickly binds to the antibody at the target.[15]

-

Live Cell Labeling: The bioorthogonal nature of the tetrazine-TCO reaction allows for specific labeling of cellular components in their native environment.[3]

-

Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, for the development of biosensors and diagnostic tools.[]

Experimental Protocols

The following are generalized protocols. Optimal conditions, such as reactant concentrations and incubation times, may need to be determined empirically for specific applications.

Protocol 1: Labeling a Protein with this compound

This protocol describes the conjugation of the PFP ester to primary amines on a protein.

Materials:

-

Protein to be labeled (e.g., IgG)

-

Amine-free buffer (e.g., 0.1 M phosphate-buffered saline, PBS, pH 7.2-8.0)[17]

-

This compound

-

Anhydrous DMSO or DMF[17]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[2]

-

Desalting column or dialysis device for purification[17]

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[2] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[9][17]

-

Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[17] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[9]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution while gently mixing.[2] The final concentration of the organic solvent should be kept below 10% to maintain protein stability.[11]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[17] Incubation at 37°C for 30 minutes is also a viable option.[9]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[15]

-

Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[17]

Caption: Workflow for labeling a protein with this compound.

Protocol 2: Tetrazine-TCO Ligation

This protocol describes the bioorthogonal reaction between the newly synthesized tetrazine-labeled protein and a TCO-modified molecule.

Materials:

-

Purified tetrazine-labeled protein (from Protocol 1)

-

TCO-modified molecule (e.g., TCO-labeled fluorescent dye, drug, or biomolecule)

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)[12]

Procedure:

-

Reactant Preparation: Prepare solutions of the tetrazine-labeled protein and the TCO-modified molecule in the reaction buffer.

-

Ligation Reaction: Mix the two solutions. A 1:1 molar ratio is often a good starting point, but ratios can be optimized.[12] Due to the fast kinetics, the reaction proceeds rapidly.

-

Incubation: Incubate the mixture for 1 hour at room temperature with gentle rotation.[12] For very low concentrations, a longer incubation may be beneficial.

-

Analysis/Purification (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance at ~520-540 nm.[5][12] Depending on the application, the final conjugate may be used directly or purified from any excess reactants using methods like size-exclusion chromatography (SEC) or dialysis.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker for advanced bioconjugation. Its combination of a hydrolysis-resistant, amine-reactive PFP ester and a bioorthogonal methyltetrazine group enables the efficient and specific construction of complex molecular assemblies. The inclusion of a PEG8 spacer further enhances its utility by improving solubility and providing spatial separation between the conjugated molecules. For researchers in drug delivery, diagnostics, and fundamental biological studies, this reagent offers a powerful tool for linking molecules with precision and stability.[1][3][13]

References

- 1. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medium.com [medium.com]

- 7. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]

- 8. medkoo.com [medkoo.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. broadpharm.com [broadpharm.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. targetmol.cn [targetmol.cn]

- 15. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

A Technical Guide to the Mechanism and Application of Methyltetrazine-PEG8-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-PFP ester is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications. Its unique architecture, combining an amine-reactive pentafluorophenyl (PFP) ester and a bioorthogonal methyltetrazine moiety, allows for the covalent and specific linkage of two different molecules in a controlled, two-step process. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and provides steric accessibility.[1] This guide provides an in-depth examination of the reagent's mechanism of action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams for professionals in drug development and life sciences research.

Core Components and Functionality

The functionality of this compound is derived from its three key components: the PFP ester, the PEG8 spacer, and the methyltetrazine group.

The Amine-Reactive PFP Ester

The pentafluorophenyl (PFP) ester is a highly efficient active ester used for coupling carboxylic acids to primary and secondary amines to form stable amide bonds.[2] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group.[2] This results in two key advantages over more traditional N-hydroxysuccinimide (NHS) esters:

-

Enhanced Stability: PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous media compared to NHS esters.[2][3] This leads to more efficient and reproducible conjugation reactions, particularly when working with valuable biomolecules.[2]

-

Faster Kinetics: PFP esters demonstrate superior reactivity towards aminolysis (the desired reaction with amines), allowing for faster reaction times and higher yields.[2]

The reaction proceeds efficiently under mild conditions, typically at a pH range of 7.2 to 8.5.[3]

The PEG8 Spacer

The molecule incorporates an eight-unit polyethylene glycol (PEG) spacer. This flexible, hydrophilic chain serves several critical functions:

-

Enhanced Solubility: The PEG8 spacer imparts significant water solubility to the reagent and the resulting conjugates, which is crucial for reactions in aqueous buffers.[1][4]

-

Reduced Steric Hindrance: It provides a long, flexible connection that minimizes steric hindrance between the conjugated molecules, allowing for better interaction with their respective targets.[1][4]

-

Improved Pharmacokinetics: In drug development, PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

The Bioorthogonal Methyltetrazine Group

The methyltetrazine group is the bioorthogonal reactive handle of the molecule. It participates in an exceptionally fast and selective "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[5][6]

-

Reaction Partner: Tetrazines react specifically with strained dienophiles, most commonly trans-cyclooctene (B1233481) (TCO).[5][7]

-

Mechanism: The reaction is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich TCO (dienophile).[5][8] This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N2) as the sole byproduct, driving the reaction to completion.[6][8]

-

Kinetics: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported in the range of 1 x 10³ to 1 x 10⁶ M⁻¹s⁻¹.[7][9] This allows for efficient labeling even at very low concentrations.[7]

-

Bioorthogonality: The reaction is highly chemoselective and proceeds under physiological conditions without interfering with native biological functional groups, making it ideal for in vivo applications.[7][10]

Dual-Reactivity Mechanism of Action

This compound is designed for a sequential, two-step conjugation workflow. This approach provides precision and control over the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).

-

Step 1 (Amine Acylation): The PFP ester end of the reagent is reacted first with a biomolecule containing accessible primary or secondary amines (e.g., lysine (B10760008) residues on an antibody).

-

Step 2 (Bioorthogonal Ligation): After the initial conjugation and removal of excess reagent, the now tetrazine-functionalized biomolecule is introduced to a second molecule bearing a TCO group. The highly specific and rapid IEDDA reaction forms the final, stable conjugate.

Quantitative Data Summary

The physicochemical properties and recommended reaction parameters are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₄H₄₃F₅N₄O₁₁ | [11][12] |

| Molecular Weight | 778.73 g/mol | [1][11] |

| CAS Number | 2353409-49-9 | [1][11] |

| Purity | ≥95% - 98% | [1][11] |

| Solubility | DMSO, DMF, DCM | [11] |

| Storage | -20°C, protected from light and moisture | [1][13] |

Table 2: Recommended Reaction Parameters

| Reaction | Parameter | Recommended Conditions | Reference(s) |

| PFP Ester Aminolysis | pH | 7.2 - 8.5 (Optimal) | [3][14] |

| Temperature | 4°C to 37°C | [15] | |

| Duration | 30 minutes to overnight | [3][15] | |

| Buffers | Amine-free (e.g., PBS) | [13][15] | |

| Tetrazine-TCO Ligation | pH | 6.0 - 9.0 | [7] |

| Temperature | Room Temperature | [7] | |

| Kinetics (k₂) | ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water) | [9][10] | |

| Catalyst | Not required | [7] |

Detailed Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol outlines the conjugation of an amine-containing Protein 1 to a TCO-modified Protein 2.

A. Materials

-

Protein 1 (amine-containing) in amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-modified Protein 2

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

B. Procedure: Modification of Protein 1 with Tetrazine

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Do not store the solution.[13][15]

-

Prepare Protein 1 at a concentration of 1-10 mg/mL in PBS.

-

Add a 10- to 50-fold molar excess of the dissolved PFP ester to the Protein 1 solution while gently vortexing.[14] The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3]

-

(Optional) Quench unreacted PFP ester by adding quenching buffer to a final concentration of 50 mM and incubating for 30 minutes.

-

Remove excess, unreacted reagent and reaction byproducts by passing the mixture through a desalting column equilibrated with PBS.

C. Procedure: Ligation with TCO-Protein 2

-

Determine the concentration of the purified tetrazine-modified Protein 1.

-

Mix the tetrazine-modified Protein 1 with the TCO-modified Protein 2 in a 1:1 molar ratio.[7]

-

Allow the reaction to proceed for 1 hour at room temperature.[7]

-

The final conjugate is now ready for use. If necessary, further purification can be performed using size-exclusion chromatography (SEC).

Protocol 2: General Procedure for Labeling a Biomolecule via PFP Ester

This protocol focuses on the initial labeling step.

A. Reagent Preparation

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[13][14]

-

Dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[3]

B. Conjugation Reaction

-

Ensure the biomolecule is in an amine-free buffer (e.g., PBS) at an optimal pH of 7.2-8.5.[3]

-

Slowly add the PFP ester stock solution to the biomolecule solution while stirring. A typical starting point is a 2:1 to 10:1 molar ratio of PFP ester to the biomolecule.[3]

-

Incubate at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[3]

-

Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

-

Purify the resulting tetrazine-labeled biomolecule using dialysis or a desalting column to remove unreacted linker.[15]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient construction of complex bioconjugates. Its superior amine-reactive PFP ester chemistry, combined with the ultrafast and bioorthogonal tetrazine-TCO ligation, provides a robust platform for applications ranging from antibody-drug conjugation and probe development to advanced drug delivery systems.[1][] The enhanced stability of the PFP ester and the biocompatibility of the IEDDA reaction make this reagent a superior choice for researchers aiming to push the boundaries of bioconjugation chemistry.[2]

References

- 1. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. medium.com [medium.com]

- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 11. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]

- 12. medkoo.com [medkoo.com]

- 13. broadpharm.com [broadpharm.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to Methyltetrazine-PEG8-PFP Ester for Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyltetrazine-PEG8-PFP ester, a heterobifunctional linker designed for advanced bioconjugation applications. We will delve into its chemical properties, reactivity, and stability, and provide detailed experimental protocols for its use in creating antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction to this compound

This compound is a state-of-the-art reagent that combines the advantages of two powerful chemical functionalities: the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction of methyltetrazine with trans-cyclooctene (B1233481) (TCO), and the robust, amine-reactive pentafluorophenyl (PFP) ester for stable amide bond formation. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances aqueous solubility, improves pharmacokinetics, and reduces steric hindrance, making this linker an ideal choice for a wide range of applications in drug delivery, molecular imaging, and diagnostics.[1][2]

The strategic design of this linker allows for a two-step conjugation strategy. First, the PFP ester is used to couple the methyltetrazine moiety to a biomolecule of interest, such as an antibody, via its primary amines (e.g., lysine (B10760008) residues). Subsequently, the tetrazine-modified biomolecule can be precisely and rapidly ligated to a TCO-functionalized payload, even in complex biological environments.[3]

Core Properties and Specifications

This compound is a well-characterized reagent with the following key properties:

| Property | Value | Reference |

| Chemical Formula | C34H43F5N4O11 | [4] |

| Molecular Weight | 778.7 g/mol | [4] |

| Purity | Typically ≥95% (HPLC) | [2] |

| Appearance | Varies (often a solid) | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [4] |

| Storage | Recommended storage at -20°C, desiccated and protected from light. | [2][4] |

Quantitative Performance Data

The performance of this compound in bioconjugation is dictated by the reactivity and stability of its functional groups.

Reactivity Data

The bioorthogonal reaction between methyltetrazine and TCO is exceptionally fast, enabling efficient conjugation at low concentrations. The PFP ester provides a stable yet reactive handle for amine coupling.

| Parameter | Value Range | Conditions | Reference |

| Second-Order Rate Constant (k₂) of Methyltetrazine with TCO | 1,000 - 10,332 M⁻¹s⁻¹ | Varies with TCO derivative and solvent system (e.g., DPBS at 37°C) | [5][6] |

| Optimal pH for PFP Ester Reaction with Primary Amines | 7.2 - 8.5 | Aqueous buffer | [1] |

Stability Data

The stability of the linker is crucial for in vivo applications and for ensuring the integrity of the final conjugate. Methyltetrazine offers a good balance of reactivity and stability compared to other tetrazine derivatives. PFP esters are known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.

| Parameter | Observation | Conditions | Reference |

| In Vivo Stability of Methyltetrazine | High | In vivo studies | [5] |

| Hydrolytic Stability of PFP Esters | More stable than NHS esters | Aqueous buffers, particularly at physiological pH. | [1] |

| Half-life of PFP Esters | Significantly longer than NHS esters | Aqueous acetonitrile | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental processes is key to understanding the application of this compound.

Figure 1: Two-step experimental workflow for ADC synthesis.

Figure 2: Logical workflow for antibody modification.

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of this compound to an antibody, followed by purification and characterization.

Protocol 1: Antibody Modification with this compound

This protocol describes the labeling of an antibody with the methyltetrazine moiety via its primary amine groups.

Materials:

-

Antibody of interest (e.g., Trastuzumab)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5 (amine-free)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification columns (e.g., size-exclusion chromatography columns)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a suitable method like dialysis or centrifugal filtration.

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

Linker Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 15-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein precipitation.

-

Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[7]

-

Protocol 2: Characterization of the Tetrazine-Modified Antibody

The degree of labeling, or drug-to-antibody ratio (DAR), is a critical quality attribute of the conjugate.

Method: Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the DAR, as the hydrophobicity of the antibody increases with the number of conjugated linker molecules.[8]

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)[9]

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer)

-

Mobile Phase B: Low salt buffer (e.g., phosphate buffer)

Procedure:

-

Sample Preparation:

-

Dilute the purified tetrazine-modified antibody in Mobile Phase A.

-

-

HIC Analysis:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the sample and elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

Conclusion

This compound is a versatile and powerful tool for bioorthogonal chemistry, enabling the creation of well-defined and stable bioconjugates. Its favorable properties of high reactivity, stability, and solubility make it an excellent choice for researchers in drug development and related fields. The detailed protocols provided in this guide offer a solid foundation for the successful implementation of this advanced linker in a variety of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 10. tandfonline.com [tandfonline.com]

The Strategic Role of the PEG8 Spacer in Methyltetrazine-PEG8-PFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been significantly advanced by the development of heterobifunctional crosslinkers that enable precise and efficient labeling and connection of biomolecules. Methyltetrazine-PEG8-PFP ester is a prime example of such a reagent, offering a powerful combination of bioorthogonal click chemistry and stable amine reactivity. At the heart of this molecule's utility is the discrete polyethylene (B3416737) glycol (PEG) spacer of eight units (PEG8), which plays a critical role in the overall performance and properties of the resulting bioconjugates. This technical guide provides an in-depth analysis of the function of each component of this compound, with a particular focus on the pivotal role of the PEG8 spacer, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Molecular Architecture and Functional Components

This compound is a tripartite molecule, with each component imparting a specific and crucial function. The strategic arrangement of these three parts—the methyltetrazine group, the pentafluorophenyl (PFP) ester, and the PEG8 spacer—creates a versatile tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular probes.[1]

-

Methyltetrazine Group: This moiety is the bioorthogonal reactive handle of the molecule. It participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][2] This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst.[2][3] The methyl group on the tetrazine ring enhances its stability.[4]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly efficient amine-reactive group. It readily reacts with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[5][6][7] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous solutions, which can lead to higher reaction efficiencies.[5][6][7][8][9][10]

-

PEG8 Spacer: The PEG8 spacer is a discrete polyethylene glycol linker consisting of eight repeating ethylene (B1197577) glycol units. This component is central to the molecule's favorable physicochemical properties.

The Pivotal Role of the PEG8 Spacer

The inclusion of a PEG spacer, and specifically a discrete PEG8 linker, confers several significant advantages to the crosslinker and the final bioconjugate.

-

Enhanced Hydrophilicity and Solubility: The PEG8 spacer is inherently hydrophilic, which significantly increases the aqueous solubility of the entire molecule.[4] This is particularly beneficial when conjugating hydrophobic drugs or labels, as it helps to prevent aggregation and precipitation during and after the conjugation reaction. The improved solubility of the final conjugate is also crucial for its in vivo applications.[11]

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer arm provides spatial separation between the conjugated molecules. This minimizes steric hindrance, allowing for more efficient interaction between the biomolecule (e.g., an antibody) and its target, as well as between the conjugated payload (e.g., a drug) and its site of action.

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic properties of therapeutic agents. The PEG8 spacer can contribute to a longer circulation half-life of the bioconjugate by increasing its hydrodynamic radius, which reduces renal clearance. It can also shield the bioconjugate from enzymatic degradation and reduce its immunogenicity.

-

Precise and Defined Length: The use of a discrete PEG8 spacer, as opposed to a polydisperse PEG mixture, ensures homogeneity in the final bioconjugate population. This is critical for therapeutic applications where batch-to-batch consistency and a well-defined pharmacological profile are required.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and the comparative reaction kinetics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C34H43F5N4O11 | [12][13] |

| Molecular Weight | 778.7 g/mol | [12][14] |

| Purity | ≥95% - 98% | [12][14] |

| Solubility | DMSO, DMF, DCM, Water | [4][11][12] |

| Storage Condition | -20°C | [1][12] |

Table 2: Comparative Reaction Data

| Reaction | Reagents | Second-Order Rate Constant (k2) | Conditions | Source(s) |

| iEDDA Click Chemistry | Methyltetrazine & TCO | ~1 - 1 x 10^6 M⁻¹s⁻¹ | Aqueous media | [2] |

| iEDDA Click Chemistry | Tetrazine & TCO | 2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [14] |

| Amine Conjugation | PFP Ester & Primary Amine | - | pH 7.2 - 9.0 | [5] |

| Amine Conjugation | NHS Ester & Primary Amine | - | pH 7.2 - 8.5 | [5] |

Note: Reaction rates for PFP and NHS esters with specific amines are highly dependent on the substrate and reaction conditions. PFP esters are noted to have higher stability against hydrolysis compared to NHS esters, leading to potentially more efficient reactions.[5][6][8][10]

Experimental Protocols

The following are detailed methodologies for the use of this compound in a two-step bioconjugation process.

Protocol 1: Amine Conjugation to a Protein (e.g., Antibody)

This protocol describes the conjugation of the PFP ester moiety of this compound to primary amines on a protein.

Materials:

-

Protein (e.g., IgG)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the amine-free Reaction Buffer.

-

Crosslinker Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the reagent in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[15]

-

Quenching (Optional): To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[15]

-

Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein and the tetrazine group or by using mass spectrometry.

Protocol 2: Bioorthogonal Ligation to a TCO-modified Molecule

This protocol describes the iEDDA reaction between the tetrazine-modified protein from Protocol 1 and a TCO-containing molecule.

Materials:

-

Tetrazine-modified protein (from Protocol 1)

-

TCO-modified molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Reagent Preparation: Dissolve the TCO-modified molecule in the Reaction Buffer.

-

Ligation Reaction: Mix the tetrazine-modified protein and the TCO-modified molecule in the Reaction Buffer at the desired molar ratio (typically 1:1 to 1:5).

-

Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature.[2] The progress can be monitored by the disappearance of the tetrazine absorbance at around 520 nm.

-

Purification (Optional): If necessary, the final conjugate can be purified from any excess TCO-modified molecule using size-exclusion chromatography or other appropriate methods.

Mandatory Visualizations

Molecular Structure and Function

Caption: Functional components of this compound.

Two-Step Bioconjugation Workflow

Caption: General workflow for a two-step bioconjugation.

Conclusion

The this compound is a highly effective and versatile heterobifunctional crosslinker. While the methyltetrazine and PFP ester groups provide the reactive functionalities for bioorthogonal ligation and amine conjugation, respectively, the PEG8 spacer is a critical component that dictates the overall utility and performance of the reagent and its conjugates. Its ability to enhance solubility, provide spatial separation, and improve pharmacokinetic properties makes it an indispensable element in the design of sophisticated bioconjugates for research, diagnostic, and therapeutic applications. The discrete nature of the PEG8 linker further ensures the homogeneity of the final product, a crucial aspect for clinical and pharmaceutical development.

References

- 1. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. precisepeg.com [precisepeg.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Methyltetrazine-PEG8-acid, 2183440-33-5 | BroadPharm [broadpharm.com]

- 12. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]

- 13. medkoo.com [medkoo.com]

- 14. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 15. benchchem.com [benchchem.com]

Pentafluorophenyl Esters: A Technical Guide to Superior Amine Reactivity in Bioconjugation and Beyond

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and synthetic chemistry, the efficient and selective formation of stable amide bonds is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been a widely adopted reagent for coupling carboxylic acids to primary amines. However, the emergence of pentafluorophenyl (PFP) esters has marked a significant advancement, offering superior reactivity, enhanced stability, and greater versatility. This in-depth technical guide provides a comprehensive overview of the reactivity of PFP esters with primary amines, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in optimizing their conjugation strategies.

Core Principles: The Chemical Advantage of PFP Esters

PFP esters are active esters derived from the reaction of a carboxylic acid with pentafluorophenol (B44920). The key to their enhanced performance lies in the electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1] This strong inductive effect renders the carbonyl carbon of the ester highly electrophilic and makes the pentafluorophenolate a superior leaving group compared to N-hydroxysuccinimide.[1] This inherent chemical property translates into two major advantages: faster reaction kinetics with primary amines and increased resistance to hydrolysis, a competing and often detrimental side reaction in aqueous environments.[2][3][4]

Reaction Mechanism

The reaction between a PFP ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases the pentafluorophenol leaving group.[2]

Caption: Reaction mechanism of a PFP ester with a primary amine.

Quantitative Data Presentation: A Comparative Analysis

The superiority of PFP esters in amine coupling is not merely qualitative. Kinetic studies have consistently demonstrated their enhanced performance over other common activated esters. The following tables summarize key quantitative data for easy comparison.

| Activated Ester | Hydrolysis Half-life at pH 8 | Reference |

| PFP Ester | 3.0 times longer than NHS Ester | [1] |

| NHS Ester | Hours at pH ≤ 7, minutes at pH 8 | [1][3] |

Table 1: Comparative hydrolytic stability of PFP and NHS esters.

| Activated Ester System | Amine | Pseudo-First-Order Rate Constant (k') | Reference |

| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | [1] |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | [1] |

Table 2: Comparative aminolysis kinetics of PFP and NHS ester polymer platforms.

| Activated Ester | Relative Coupling Speed | Reference |

| PFP Ester (OPFP) | 111 | [1][5] |

| Pentachlorophenyl Ester (OPCP) | 3.4 | [5] |

| Nitrophenyl Ester (ONp) | 1 | [5] |

Table 3: Relative coupling speed of various activated esters.

Experimental Protocols

The following are detailed methodologies for key experiments involving PFP esters.

Protocol 1: General Procedure for Protein Labeling with a PFP Ester

This protocol outlines the fundamental steps for conjugating a PFP ester-activated molecule to a protein.

Materials:

-

PFP ester-activated molecule

-

Protein of interest

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Methodology:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.

-

Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted PFP ester and the pentafluorophenol byproduct by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Comparative Analysis of Activated Ester Hydrolytic Stability by HPLC

This protocol provides a method to quantify and compare the hydrolytic stability of PFP esters with other activated esters.

Materials:

-

PFP ester, NHS ester, and other activated esters of interest

-

Anhydrous DMSO or DMF

-

Reaction buffer at various pH values (e.g., PBS at pH 7.4 and sodium bicarbonate buffer at pH 8.5)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

-

Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile phase B: Acetonitrile with 0.1% TFA

Methodology:

-

Prepare Stock Solutions: Prepare 10 mM stock solutions of each activated ester in anhydrous DMSO or DMF.

-

Initiate Hydrolysis: Dilute each stock solution into the different pH reaction buffers to a final concentration of 1 mM.

-

HPLC Analysis:

-

Immediately inject a sample (t=0) into the HPLC system.

-

Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

-

Monitor the disappearance of the activated ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm).

-

-

Data Analysis:

-

Calculate the percentage of the remaining active ester at each time point.

-

Plot the natural logarithm of the concentration of the active ester versus time.

-

Determine the pseudo-first-order rate constant for hydrolysis from the slope of the line.

-

Calculate the half-life (t₁/₂) of each ester at each pH using the formula: t₁/₂ = 0.693 / k.

-

Mandatory Visualizations

Experimental Workflow for Protein Labeling

Caption: A typical workflow for protein labeling using PFP esters.

Decision Flowchart: Choosing the Right Activated Ester

References

An In-Depth Technical Guide to Methyltetrazine-PEG8-PFP Ester for Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG8-PFP ester, a bifunctional linker at the forefront of antibody-drug conjugate (ADC) development. This guide details its core attributes, experimental protocols for its use, and the characterization of the resulting ADCs.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a powerful class of therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component, influencing the ADC's stability, efficacy, and safety profile.

This compound is a state-of-the-art heterobifunctional linker designed for a two-step ADC conjugation strategy. It features two key reactive moieties:

-

Pentafluorophenyl (PFP) Ester: An amine-reactive group for the initial, stable conjugation to lysine (B10760008) residues on the monoclonal antibody. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to efficient and reproducible antibody modification.

-

Methyltetrazine: A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry." This bioorthogonal reaction occurs rapidly and specifically with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group, which is attached to the cytotoxic payload.

-

PEG8 Spacer: A polyethylene (B3416737) glycol spacer consisting of eight ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility of the linker and the final ADC, reduces aggregation, and minimizes steric hindrance, potentially improving the pharmacokinetic properties of the conjugate.

This dual-reactivity allows for a controlled, two-step conjugation process. First, the antibody is modified with the tetrazine group via the PFP ester. In a second, independent step, the tetrazine-modified antibody is reacted with a TCO-functionalized cytotoxic payload. This bioorthogonal approach offers precise control over the conjugation reaction, proceeding under mild, biocompatible conditions.

Core Chemical and Physical Properties

Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C34H43F5N4O11 | |

| Molecular Weight | 778.7 g/mol | |

| CAS Number | 2353409-49-9 | |

| Purity | Typically >95% | |

| Appearance | Solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protected from light and moisture |

Experimental Workflow and Protocols

The development of an ADC using this compound follows a structured workflow, encompassing antibody modification, payload functionalization, final conjugation, and characterization.

Protocol 1: Antibody Modification with this compound

This protocol details the modification of a monoclonal antibody with the tetrazine moiety.

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional):

-

To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

-

Purification:

The Synthesis and Application of Methyltetrazine-PEG8-PFP Ester in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. The rational design of PROTACs hinges on the careful selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.

This technical guide provides an in-depth exploration of a versatile and increasingly utilized linker, Methyltetrazine-PEG8-PFP ester , in the synthesis of PROTACs. This linker combines the advantages of bioorthogonal click chemistry with efficient amine reactivity, offering a modular and flexible approach to PROTAC assembly.

Core Concepts: The Chemistry of this compound

This compound is a heterobifunctional linker featuring three key components:

-

Methyltetrazine: This moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group. This "click chemistry" reaction is known for its rapid kinetics, high specificity, and biocompatibility, proceeding efficiently under mild, catalyst-free conditions.

-

Pentafluorophenyl (PFP) Ester: This activated ester is a highly efficient amine-reactive group. It readily reacts with primary and secondary amines, such as those found on lysine (B10760008) residues or the N-terminus of a protein ligand, to form stable amide bonds. PFP esters exhibit greater stability towards hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, often leading to higher reaction yields.[1]

-

PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol spacer imparts hydrophilicity to the PROTAC molecule, which can enhance aqueous solubility, improve cell permeability, and reduce non-specific binding.[2] The flexibility and length of the PEG spacer are also critical for enabling the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.[2]

Data Presentation: Physicochemical Properties and Representative Degradation Data

The selection of a linker has a profound impact on the physicochemical properties and degradation efficiency of a PROTAC. Below are tables summarizing key data.

| Property | Value | Reference |

| Chemical Formula | C34H43F5N4O11 | [3] |

| Molecular Weight | 778.7 g/mol | [3] |

| Solubility | Soluble in DMSO, DMF, and DCM | [3] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [4] |

Table 1: Physicochemical Properties of this compound.

The following table presents representative degradation data for PROTACs utilizing PEG linkers of varying lengths. While not specific to the this compound, this data illustrates the critical role of linker length in determining degradation potency (DC50) and efficacy (Dmax).

| PROTAC Example | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC 1 | BRD4 | Pomalidomide (B1683931) | Methyltetrazine-PEG4- | 50 | >90 |

| PROTAC 2 | BRD4 | Pomalidomide | Methyltetrazine-PEG8- | 15 | >95 |

| PROTAC 3 | BRD4 | Pomalidomide | Methyltetrazine-PEG12- | 85 | ~80 |

| PROTAC 4 | BTK | Pomalidomide | Amine-PEG8- | 5 | >90 |

Table 2: Representative Degradation Data for PROTACs with PEG Linkers. Note: This data is illustrative and compiled from various sources to demonstrate the impact of linker length and composition. Actual values are target and cell-line dependent.

Mandatory Visualization: Diagrams of Key Processes

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Synthesis

Caption: A two-step experimental workflow for PROTAC synthesis.

Androgen Receptor (AR) Signaling Pathway and PROTAC Intervention

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its degradation activity.

Protocol 1: Two-Step Synthesis of a PROTAC

This protocol outlines a sequential, two-step approach for PROTAC synthesis, which allows for the purification of the intermediate, simplifying the final purification process.

Materials:

-

E3 ligase ligand with a primary or secondary amine (e.g., pomalidomide derivative)

-

This compound

-

POI ligand functionalized with a TCO group

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reaction vessel

-

Stir plate and stir bar

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Lyophilizer

-

LC-MS and NMR for analysis

Step 1: Amine Coupling of E3 Ligase Ligand to the Linker

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

-

Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

-

Reaction: Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.

-

Monitoring: Monitor the reaction progress by LC-MS. Look for the consumption of the starting materials and the appearance of a new peak corresponding to the mass of the E3 ligase-linker conjugate.

-

Purification: Once the reaction is complete, purify the E3 ligase-linker intermediate by preparative HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the intermediate product as a solid.

-

Characterization: Confirm the identity and purity of the intermediate by high-resolution mass spectrometry and NMR.

Step 2: Tetrazine Ligation of the POI Ligand to the Intermediate

-

Reaction Setup: Dissolve the purified E3 ligase-linker intermediate (1.0 equivalent) and the TCO-functionalized POI ligand (1.2 equivalents) in a suitable solvent such as DMF, DMSO, or a mixture of PBS and an organic co-solvent (e.g., DMSO).

-

Reaction: Stir the reaction mixture at room temperature (20-25°C). The reaction is typically rapid and can be complete within 30-60 minutes.

-

Monitoring: Monitor the reaction progress by LC-MS, observing the formation of the final PROTAC product.

-

Purification: Upon completion, purify the final PROTAC by preparative HPLC.

-

Lyophilization: Lyophilize the pure fractions to yield the final PROTAC as a solid.

-

Final Characterization: Thoroughly characterize the final product using high-resolution mass spectrometry and NMR to confirm its identity, purity, and structural integrity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes how to assess the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against the POI and a loading control, e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvesting.

-

Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and incubate with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.

-

Data Analysis:

-

Quantify the band intensities for the POI and the loading control using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

-

Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

-

Conclusion

This compound represents a powerful and versatile tool for the synthesis of PROTACs. Its dual reactivity allows for a modular and efficient assembly of these complex molecules, while the PEG8 spacer provides favorable physicochemical properties. The ability to employ bioorthogonal click chemistry in one of the ligation steps offers high specificity and reaction efficiency under mild conditions. By understanding the chemical principles of this linker and following systematic experimental protocols for synthesis and evaluation, researchers can effectively leverage this compound to develop novel and potent protein degraders for therapeutic and research applications. The continued exploration of such advanced linker technologies will undoubtedly accelerate the discovery and development of the next generation of PROTAC-based medicines.

References

- 1. books.rsc.org [books.rsc.org]

- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 3. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Methyltetrazine-PEG8-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyltetrazine-PEG8-PFP ester, a heterobifunctional linker crucial for advanced bioconjugation applications in drug development and research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from SDS of structurally related molecules, including other tetrazine derivatives, pentafluorophenyl (PFP) esters, and polyethylene (B3416737) glycol (PEG), to offer the best available guidance.

Chemical Identity and Properties

This compound is a specialized chemical reagent used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1] It features a methyltetrazine group for bioorthogonal click chemistry reactions with trans-cyclooctene (B1233481) (TCO), a pentafluorophenyl (PFP) ester for efficient reaction with primary amines, and a hydrophilic PEG8 spacer to enhance solubility and reduce steric hindrance.[1]

| Property | Value | Source |

| Chemical Formula | C34H43F5N4O11 | BroadPharm[2] |

| Molecular Weight | 778.7 g/mol | BroadPharm[2] |

| CAS Number | 2353409-49-9 | BroadPharm[2] |

| Appearance | Purple to purplish-red oil | MedchemExpress |

| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm[2] |

| Purity | Typically >95% or >98% | BroadPharm[2] |

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet for this compound is not publicly available, a hazard assessment can be made by examining its constituent functional groups. The primary hazards are associated with the PFP ester and potentially the tetrazine moiety.

PFP Ester Moiety: PFP esters are known skin and eye irritants.[3][4] Inhalation may cause respiratory tract irritation.[4] The hydrolysis of the PFP ester releases pentafluorophenol, a toxic and irritating compound.[5]

Tetrazine Moiety: Some tetrazine derivatives are classified as skin and eye irritants and may cause respiratory irritation.[4]

Polyethylene Glycol (PEG) Moiety: Polyethylene glycol is generally considered to be of low toxicity.[6][7][8][9][10]

Hazard Statements (Inferred from related compounds):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

-

H360: May damage fertility or the unborn child.[4]

-

H361: Suspected of damaging fertility or the unborn child.[4]

-

H373: May cause damage to organs through prolonged or repeated exposure.[4]

Precautionary Statements (Inferred from related compounds):

-

P201: Obtain special instructions before use.[4]

-

P202: Do not handle until all safety precautions have been read and understood.[4]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash hands thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the reagent and ensure the safety of laboratory personnel.

| Aspect | Recommendation | Source |

| Storage Temperature | -20°C | BroadPharm[2], AxisPharm[1] |

| Storage Conditions | Store in a tightly sealed container, protected from light and moisture. A desiccator is recommended. | AxisPharm[1] |